molecular formula C8H8O2S B3324728 6,6-Dimethylthieno[2,3-c]furan-4(6H)-one CAS No. 1951483-73-0

6,6-Dimethylthieno[2,3-c]furan-4(6H)-one

Cat. No.: B3324728
CAS No.: 1951483-73-0
M. Wt: 168.21 g/mol
InChI Key: MDPWAXFQGBBQET-UHFFFAOYSA-N
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Description

Significance of Fused Heterocyclic Systems in Contemporary Chemical Synthesis

Fused heterocyclic systems, which are molecular structures where two or more rings share atoms, are cornerstones of modern chemical and pharmaceutical science. wikipedia.orguobaghdad.edu.iq These frameworks form the backbone of a vast number of natural products and synthetic drugs, owing to their rigid, well-defined three-dimensional shapes that allow for specific interactions with biological targets like enzymes and receptors. youtube.com The fusion of different heterocyclic rings, such as those containing nitrogen, oxygen, or sulfur, creates unique electronic and steric properties that are not present in their individual monocyclic counterparts. wikipedia.orgyoutube.com This structural and electronic diversity makes fused heterocycles versatile building blocks in synthetic chemistry, enabling the construction of complex molecules with tailored biological activities and material properties. uobaghdad.edu.iq

Overview of Thiophene-Fused Lactone Architectures and Their Research Prominence

Thiophene (B33073), a five-membered aromatic ring containing a sulfur atom, is a privileged structure in medicinal chemistry. organic-chemistry.org Its aromatic character is slightly less than that of benzene, which contributes to its unique reactivity. organic-chemistry.orgijper.org When a thiophene ring is fused to a lactone (a cyclic ester), it forms a thienofuranone scaffold. The specific isomer, thieno[2,3-c]furan-4(6H)-one , features the fusion at the 2 and 3 positions of the thiophene ring.

This fusion results in a bicyclic system that combines the electron-rich nature of the thiophene ring with the electrophilic character of the lactone carbonyl group. The reactivity of this system is influenced by both rings. The thiophene portion can undergo electrophilic substitution reactions, while the lactone ring is susceptible to nucleophilic attack at the carbonyl carbon, which can lead to ring-opening. nih.gov The interplay between these two functional components within a compact, fused structure makes thienofuranones attractive targets for synthetic exploration and as precursors for more complex molecules.

Specific Academic Rationale for Investigating 6,6-Dimethylthieno[2,3-c]furan-4(6H)-one

While specific peer-reviewed research on This compound is not extensively documented in public literature, a strong academic rationale for its synthesis and study can be inferred from established principles in medicinal chemistry and organic synthesis. The investigation into this particular molecule is likely driven by the pursuit of novel bioactive agents.

The core thienofuranone scaffold is a source of potential biological activity. For instance, related fused thiophene systems, such as thieno[2,3-d]pyrimidines, have been extensively investigated and developed as potent inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is involved in inflammation. ijper.org Researchers often synthesize analogs of known bioactive scaffolds to explore new structure-activity relationships. The replacement of the pyrimidine (B1678525) ring with a furanone ring creates a new chemical entity with a different electronic distribution and hydrogen bonding capacity, which could lead to novel biological targets or improved selectivity.

Furthermore, the incorporation of a gem-dimethyl group at the C6 position is a deliberate and common strategy in drug design. This structural feature serves several purposes:

Metabolic Blocking: It can prevent metabolic oxidation at that position, potentially increasing the metabolic stability and in vivo half-life of the compound.

Conformational Lock: The steric bulk of the two methyl groups can lock the conformation of the furanone ring, which can be crucial for binding to a specific biological target.

Increased Lipophilicity: The methyl groups increase the molecule's oil/water partition coefficient (lipophilicity), which can enhance its ability to cross cell membranes.

Therefore, the academic rationale for investigating This compound is based on the strategic combination of a promising heterocyclic scaffold (thienofuranone) with a well-established medicinal chemistry motif (the gem-dimethyl group) to create novel compounds for biological screening.

Chemical and Physical Properties

Below is a table summarizing key identifiers and computed properties for the compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₈O₂S
Molar Mass 168.21 g/mol
CAS Number 1951483-73-0 bldpharm.combtcpharm.com
Appearance White to off-white solid (Predicted)
Melting Point Not available
Boiling Point Not available
LogP 1.62 (Predicted)

Note: Properties are based on available data and computational predictions and have not been experimentally verified in all cases.

Expected Spectroscopic Features

While experimental spectra are not publicly available, the key features in various spectroscopic analyses can be predicted based on the molecule's structure.

SpectroscopyExpected Features
¹H NMR - A sharp singlet integrating to 6H in the aliphatic region (approx. 1.4-1.6 ppm) corresponding to the two equivalent methyl groups.- Two doublets in the aromatic region (approx. 7.0-7.8 ppm), each integrating to 1H, for the two protons on the thiophene ring.
¹³C NMR - A signal for the quaternary carbon of the gem-dimethyl group.- A signal for the methyl carbons.- A signal in the downfield region (approx. 170-180 ppm) for the lactone carbonyl carbon.- Four signals for the carbons of the thiophene ring.
IR Spectroscopy - A strong absorption band in the range of 1740-1780 cm⁻¹ characteristic of a γ-lactone C=O stretch.- C-H stretching bands for the methyl and aromatic protons.- Bands associated with C=C stretching of the thiophene ring and C-O-C stretching of the ester group.
Mass Spectrometry - A molecular ion peak (M⁺) at m/z = 168.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,6-dimethylthieno[2,3-c]furan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c1-8(2)6-5(3-4-11-6)7(9)10-8/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPWAXFQGBBQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CS2)C(=O)O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 6,6 Dimethylthieno 2,3 C Furan 4 6h One and Its Derivatives

Retrosynthetic Analysis of the 6,6-Dimethylthieno[2,3-c]furan-4(6H)-one Core Structure

A logical retrosynthetic analysis of the target molecule, this compound, suggests several strategic disconnections to identify plausible starting materials. The core thieno[2,3-c]furanone structure can be deconstructed by cleaving the furanone ring from the thiophene (B33073) backbone.

A primary disconnection across the C-O and C-C bonds of the lactone ring points to a key precursor: a 3-substituted thiophene-2-carboxylic acid derivative. Specifically, this approach identifies 3-(1-hydroxy-1-methylethyl)thiophene-2-carboxylic acid as a direct antecedent. Intramolecular cyclization of this hydroxy acid, likely under acidic or dehydrating conditions, would furnish the target lactone.

Further deconstruction of this thiophene intermediate reveals two main pathways. The first involves the disconnection of the C-C bond between the thiophene ring and the hydroxyisopropyl group. This leads back to a 3-halothiophene-2-carboxylic acid ester and a suitable acetone (B3395972) equivalent. The second pathway involves the retrosynthesis of the thiophene ring itself. This could be achieved from acyclic precursors through established thiophene syntheses, such as the Gewald or Fiesselmann reactions, by choosing starting materials that would yield the desired 2,3-disubstitution pattern. For instance, a properly substituted α-cyanoester and a ketone could be envisioned as precursors in a Gewald-type synthesis.

An alternative retrosynthetic strategy involves disconnecting the thiophene ring first, which is generally less common for this specific target but remains a viable approach for constructing the broader class of thienofuranones.

Foundational Synthetic Routes to Thienofuranone Ring Systems

The construction of the thieno[2,3-c]furanone skeleton relies on established and versatile synthetic methods for forming both the thiophene and furanone rings.

Cyclization Reactions for Thienofuranone Formation

The final and often crucial step in the synthesis of this compound is the intramolecular cyclization to form the lactone ring. This transformation typically involves a suitably substituted thiophene precursor. For example, the acid-catalyzed intramolecular cyclization of a delta-hydroxy acid can lead to the formation of a delta-lactone. rsc.org This process involves the protonation of the carboxylic acid group, followed by nucleophilic attack from the hydroxyl group to form a cyclic ester. rsc.org

In the context of the target molecule, the precursor 3-(1-hydroxy-1-methylethyl)thiophene-2-carboxylic acid can undergo an intramolecular esterification to yield this compound. This cyclization can be promoted by various acidic catalysts or dehydrating agents.

Annulation Strategies for the Furanone Moiety Construction

The annulation of a furanone ring onto a pre-existing thiophene core is a powerful strategy. This can be achieved through a sequence of reactions that build the furanone ring in a stepwise manner. For instance, a 2-halothiophene can be functionalized at the 3-position with a group that can be converted into the lactone.

Palladium-catalyzed reactions are particularly useful for constructing furanone rings. crossref.orgamanote.com For example, a three-component reaction involving ynones, imines, and aryl iodides in the presence of a palladium catalyst can afford fully substituted alkylidene-furan-3(2H)-ones. beilstein-journals.org While not a direct route to the target molecule, this methodology highlights the power of palladium catalysis in furanone synthesis. Another approach involves the cycloisomerization of allenic hydroxyketones, which can be achieved in water without the need for expensive metal catalysts, to produce 3(2H)-furanones. organic-chemistry.org

Approaches for Regioselective Thiophene Ring Elaboration

The regioselective synthesis of substituted thiophenes is critical for preparing the necessary precursors for thienofuranone synthesis. Several classic and modern methods are available to achieve specific substitution patterns on the thiophene ring.

The Gewald aminothiophene synthesis is a versatile method for preparing polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. organic-chemistry.orgnih.govtandfonline.com The reaction proceeds through a Knoevenagel condensation followed by sulfur addition and cyclization. organic-chemistry.org This method allows for the introduction of various substituents at the 3, 4, and 5-positions of the thiophene ring. For instance, using cyanoacetone in a modified Gewald reaction allows for the synthesis of 3-acetyl-2-aminothiophenes. nih.gov

The Fiesselmann thiophene synthesis provides access to 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid derivatives under basic conditions. clockss.orgresearchgate.net This reaction is valuable for introducing hydroxyl and carboxyl groups at specific positions, which are key functionalities for subsequent furanone ring formation.

Modern approaches often utilize transition metal-catalyzed cross-coupling reactions to achieve regioselective functionalization. For example, palladium-catalyzed direct arylation of furan-2-carboxamides and thiophene-2-carboxamides can be controlled to occur at either the C3 or C5 position by tuning the reaction conditions, particularly the base used. researchgate.net

Catalytic and Stereoselective Synthesis of this compound Analogues

The development of catalytic and stereoselective methods is a major goal in modern organic synthesis, enabling the efficient and environmentally friendly production of complex molecules.

Transition Metal-Catalyzed Coupling Reactions in Thienofuranone Synthesis

Transition metal catalysis, particularly with palladium, has become an indispensable tool for the synthesis of heterocyclic compounds, including thienofuranones. mdpi.com Palladium-catalyzed reactions facilitate the formation of C-C and C-heteroatom bonds with high efficiency and selectivity.

Intramolecular C-H arylation catalyzed by palladium can be used to construct fused tricyclic thiophene systems. clockss.org This approach involves the cyclization of a thiophene derivative bearing a suitable aryl group. Furthermore, palladium-catalyzed multicomponent reactions offer a powerful strategy for the rapid assembly of complex molecules from simple starting materials. beilstein-journals.org The synthesis of highly substituted furans through a palladium-catalyzed three-component annulation reaction has been reported. researchgate.net

The direct C-H functionalization of thiophenes, guided by a directing group, allows for the regioselective introduction of various substituents. google.com This strategy has been employed in the synthesis of medicinally relevant molecules. mdpi.com For instance, the palladium-catalyzed perarylation of 3-thiophenecarboxylic acids can lead to tetraarylated products through C-H bond cleavage and decarboxylation. crossref.org

Below is a table summarizing various catalytic approaches for the synthesis of thiophene and furan (B31954) derivatives, which are foundational to the construction of thienofuranones.

Catalytic SystemReaction TypeSubstratesProductsReference
Pd(OAc)₂ / XantPhosThree-component reactionYnone, imine, aryl iodideFully substituted alkylidene-furan-3(2H)-one beilstein-journals.org
Pd(OAc)₂ / PPh₃Intramolecular C-H arylation3-(Bromomethyl)thiophene, phenol (B47542) derivativeFused tricyclic thiophene clockss.org
Pd catalystC-H arylation / Decarboxylation3-Thiophenecarboxylic acid, aryl bromideTetraarylated thiophene crossref.org
Rhodium catalystTransannulation1,2,3-Thiadiazole, alkeneDihydrothiophene organic-chemistry.org

Organocatalytic Methods for Enhanced Selectivity

The pursuit of enhanced selectivity in the synthesis of thienofuranone scaffolds has led to the exploration of organocatalysis, which offers a powerful alternative to traditional metal-based catalysts. Organocatalysts are small organic molecules that can mediate chemical transformations with high levels of stereo- and regioselectivity. Their use aligns with greener chemistry principles due to their lower toxicity and stability compared to many metal catalysts. nih.gov

In the context of synthesizing substituted furanones, which are key precursors or analogs to the thieno[2,3-c]furanone core, various organocatalytic systems have proven effective. For instance, bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base site, can activate both the nucleophile and the electrophile in a reaction, leading to highly controlled outcomes.

Key organocatalytic approaches applicable to thienofuranone synthesis include:

Vinylogous Aldol (B89426) Reactions: Squaramide-sulfonamide-based organocatalysts have been successfully employed in asymmetric direct vinylogous aldol reactions between furanones and aldehydes. nih.gov These catalysts utilize multiple hydrogen bonding interactions to control the facial selectivity of the reaction, yielding highly enantioenriched products.

Hydrophosphonylation: Diaminomethylenemalononitrile (DMM) organocatalysts, which act as push-pull ethylenes, have been developed for the stereoselective hydrophosphonylation of aldehydes and ketones. nih.gov This methodology could be adapted to introduce phosphorus-containing functional groups into precursors of the target molecule.

Oxidative Cyclizations: The use of organocatalysts like 2,2,2-trifluoroacetophenone (B138007) can mediate the oxidation of appropriate precursors using environmentally benign oxidants such as hydrogen peroxide (H₂O₂). rsc.org This approach can facilitate the construction of the furanone ring with high efficiency.

The table below summarizes representative organocatalysts and their applications relevant to the synthesis of functionalized furanone systems.

Organocatalyst TypeExampleRelevant ReactionKey Advantage
Squaramide-Sulfonamide Chiral squaramide derivativesAsymmetric vinylogous aldol reactionHigh enantioselectivity in C-C bond formation nih.gov
Diaminomethylenemalononitrile (DMM) DMM derivativesAsymmetric hydrophosphonylationEffective for P-C bond formation nih.gov
Keto-catalysts 2,2,2-TrifluoroacetophenoneEpoxidation/Oxidative CyclizationUtilizes green oxidants (H₂O₂) rsc.org

Enantioselective Synthesis Strategies for Chiral Thienofuranones

While this compound is an achiral molecule, the introduction of substituents at various positions on its heterocyclic core can generate chiral centers. The development of enantioselective synthetic methods is crucial for accessing single enantiomers of these chiral derivatives, which is often a requirement for biological and materials science applications.

The primary strategy for inducing chirality involves asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to favor the formation of one enantiomer over the other. Organocatalysis stands out as a particularly powerful tool in this domain.

A key enantioselective strategy involves the asymmetric direct vinylogous aldol reaction . This reaction can be used on furanone precursors to create γ,γ-disubstituted-δ-hydroxy-γ-butenolides. nih.gov By employing novel chiral organocatalysts, such as those based on a squaramide-sulfonamide motif, it is possible to achieve high levels of enantioselectivity. nih.gov The catalyst forms a well-organized, hydrogen-bonded transition state with the furanone and the aldehyde, effectively shielding one face of the nucleophile and leading to the preferential formation of a specific stereoisomer.

This methodology allows for the construction of a chiral quaternary center, a synthetically challenging task, providing a direct route to optically active furanone derivatives that can be further elaborated into chiral thienofuranones.

Green Chemistry Principles Applied to this compound Production

Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rroij.comyoutube.com Applying these principles to the synthesis of this compound can lead to more sustainable, efficient, and safer manufacturing processes. nih.gov

The twelve principles of green chemistry provide a guide for this endeavor. Key applications relevant to the production of the target compound are outlined below:

Green Chemistry PrincipleApplication in Thienofuranone Synthesis
1. Prevention Designing syntheses to minimize waste generation from the outset, rather than treating waste after it has been created. youtube.comacs.org
2. Atom Economy Utilizing reactions that maximize the incorporation of all reactant materials into the final product, such as cycloadditions. acs.org
3. Less Hazardous Chemical Syntheses Employing and generating substances that possess little or no toxicity to human health and the environment. acs.org
4. Designing Safer Chemicals Designing the final molecule to be effective while minimizing its intrinsic toxicity.
5. Safer Solvents and Auxiliaries Minimizing the use of auxiliary substances like solvents or using safer alternatives such as water or supercritical CO₂. youtube.com
6. Design for Energy Efficiency Conducting reactions at ambient temperature and pressure to reduce energy consumption.
7. Use of Renewable Feedstocks Sourcing starting materials from renewable resources like biomass instead of depletable fossil fuels. youtube.com
8. Reduce Derivatives Avoiding unnecessary derivatization steps (e.g., use of protecting groups) to reduce material and energy waste. acs.org
9. Catalysis Using catalytic reagents in small quantities over stoichiometric reagents. Organocatalysts and enzymes are preferred. nih.govacs.org
10. Design for Degradation Designing the chemical product to break down into innocuous substances after its use.
11. Real-time Analysis for Pollution Prevention Monitoring reactions in real-time to prevent the formation of byproducts and hazardous materials.
12. Inherently Safer Chemistry for Accident Prevention Choosing substances and forms of substances that minimize the potential for chemical accidents, including explosions and fires.

In practice, applying these principles could involve using organocatalysts to avoid toxic heavy metals. nih.gov Furthermore, employing greener oxidants like H₂O₂ in place of traditional, more hazardous reagents contributes to a safer process. rsc.org The selection of benign solvents, or even performing reactions in water or solvent-free conditions, can drastically reduce the environmental impact of the synthesis. youtube.com

Functionalization Strategies for this compound and its Precursors

Functionalization of the this compound core is essential for tuning its chemical and physical properties and for creating a diverse range of derivatives. Strategies can target either the modification of the completed heterocyclic system or the derivatization of its precursors prior to the final ring-closing step.

A powerful method for creating highly substituted thieno[2,3-c]furans involves a modular synthesis via a formal [3+2] cycloaddition . researchgate.net This strategy allows for the construction of densely functionalized thienofuranones that would be difficult to access through other means. The process typically involves the reaction of a thiophene-based component with a suitable three-carbon partner, often through a sequence of reactions such as a nih.govnih.gov-phospha-Brook rearrangement followed by a base-mediated cyclization. researchgate.netresearchgate.net This approach provides a high degree of control over the substitution pattern of the final product.

Further functionalization can be achieved through standard organic transformations on the heterocyclic core or its intermediates. For example, if precursors contain reactive handles like alkyne groups, these can be modified using reactions like the Sonogashira coupling prior to the final cyclization step. researchgate.net

Drawing analogies from the closely related thieno[2,3-d]pyrimidine (B153573) systems, other potential functionalization strategies can be envisioned:

Substitution at the 2-position: Introduction of various substituted groups at the position adjacent to the sulfur atom. ijper.org

Cyclization Reactions: Using precursors like 2-aminothiophene-3-carbonitrile, cyclization with various reagents can lead to fused pyrimidine (B1678525) rings, demonstrating the versatility of thiophene intermediates. scielo.br

The table below outlines potential functionalization strategies applicable to the thienofuranone scaffold.

StrategyDescriptionPotential Outcome
Formal [3+2] Cycloaddition A modular approach combining a thiophene-based unit with a three-carbon fragment. researchgate.netAccess to densely substituted 2,3,4,6-tetrasubstituted thieno[2,3-c]furans.
Precursor Modification Chemical modification of starting materials before the final ring-closing step, e.g., Sonogashira coupling of an alkyne intermediate. researchgate.netIntroduction of specific functional groups at defined positions.
N-Acylation/Alkylation (on analogous systems) On related nitrogen-containing heterocycles like thieno[2,3-d]pyrimidin-4(3H)-one, the nitrogen atom can be readily acylated or alkylated. ijper.orgWhile not directly applicable to the all-oxygen furanone ring, this suggests that if the furanone were converted to a lactam, similar functionalization would be possible.

These advanced synthetic and functionalization strategies provide a robust toolkit for the creation and modification of this compound and its derivatives, enabling further exploration of their properties and potential applications.

Elucidation of Reactivity, Reaction Mechanisms, and Transformations of 6,6 Dimethylthieno 2,3 C Furan 4 6h One

Electrophilic and Nucleophilic Pathways on the Thienofuranone Skeleton

The reactivity of the 6,6-Dimethylthieno[2,3-c]furan-4(6H)-one skeleton is governed by the interplay between the electron-rich thiophene (B33073) ring and the electron-withdrawing lactone moiety.

Nucleophilic Attack: The most prominent site for nucleophilic attack is the electrophilic carbonyl carbon of the lactone ring. This C=O group is polarized, rendering the carbon atom susceptible to a wide range of nucleophiles. This can lead to the ring-opening of the lactone, a fundamental reaction discussed further in section 3.3.

Electrophilic Attack: The thiophene ring is inherently electron-rich and typically undergoes electrophilic substitution reactions. However, the fusion to the electron-withdrawing furanone ring deactivates the thiophene nucleus towards electrophiles compared to simple thiophenes. Reactions such as halogenation, nitration, and Friedel-Crafts acylation would likely require harsh conditions and may proceed with regioselectivity influenced by both the sulfur atom and the deactivating effect of the lactone.

Furthermore, the furan (B31954) component itself can be a target. For instance, the bioactivation of furan derivatives can proceed via cytochrome P450-catalyzed oxidation to form reactive α,β-unsaturated dialdehydes. acs.orgnih.gov This electrophilic intermediate readily reacts with biological nucleophiles. acs.orgnih.gov A similar oxidative pathway could potentially activate the furanone ring of the title compound, generating electrophilic species.

Cycloaddition Reactions and Their Mechanistic Implications

The unsaturated portions of the thienofuranone skeleton, particularly the furan ring, are capable of participating in various cycloaddition reactions. These reactions are powerful tools for constructing complex polycyclic architectures.

[4+2] Cycloaddition (Diels-Alder Reaction): The furan ring can act as a diene in Diels-Alder reactions. Furan-fused systems can undergo Rh-catalyzed enantioselective [4+2] cycloadditions with dienophiles like imines to produce chiral fused six-membered lactams. nih.gov The mechanistic implication is the potential for high stereocontrol, dictated by the catalyst and reaction conditions.

[3+2] Cycloaddition: Furan derivatives can also undergo 1,3-dipolar cycloadditions. For example, furan-2-nitrileoxide, generated from the corresponding aldehyde, reacts with alkenes in a [3+2] fashion to yield 4,5-dihydro-isoxazole ring systems. byjus.com Visible-light-mediated [3+2] cycloadditions have also been developed for the synthesis of related naphtho[2,3-b]furan-4,9-diones, highlighting a green chemistry approach that avoids metals or bases. mdpi.comnih.gov

Other Cycloadditions: Research on related furan-fused cyclobutanones has demonstrated novel Au-catalyzed diastereoselective [4+4] cycloadditions with anthranils. nih.gov Additionally, a unique force-promoted retro-[4+2][3+2] cycloaddition has been observed in an oxanorbornane-triazoline core, leading to the release of a furan molecule, a transformation controlled by the specific stereochemistry of the adduct. researchgate.net

Table 1: Summary of Cycloaddition Reactions Relevant to the Thienofuranone Skeleton
Cycloaddition TypeReactant PartnersCatalyst/ConditionsProduct TypeReference
[4+2] EnantioselectiveFuran-fused cyclobutanone (B123998) + ImineRhodium (Rh) complexChiral furan-fused lactam nih.gov
[4+4] DiastereoselectiveFuran-fused cyclobutanone + AnthranilGold (Au) catalystFuran-fused eight-membered ring nih.gov
[3+2] DipolarFuran-2-nitrileoxide + AlkeneThermal3-(2-furanyl)-4,5-dihydo-isoxazole byjus.com
[3+2] Photochemical2-hydroxy-1,4-naphthoquinone + AlkyneVisible light (blue LEDs)Naphtho[2,3-b]furan-4,9-dione mdpi.comnih.gov
Retro-[4+2][3+2]Oxanorbornane-triazoline mechanophoreMechanical force (sonication)Furan + other fragments researchgate.net

Ring-Opening and Ring-Closing Methodologies for Thienofuranone Derivatives

Ring-Opening: The most common ring-opening reaction for the this compound system is the hydrolysis of the lactone. This reaction can be catalyzed by either acid or base and results in the formation of a hydroxy-carboxylic acid derivative of thiophene. This transformation breaks the bicyclic system and introduces new functional groups for further modification. Another specialized ring-opening method involves the hydrogenolysis of related heterocyclic systems, such as the cleavage of a 4,5-dihydro-isoxazole ring using a Raney-Ni catalyst, which can be formed via cycloaddition. byjus.com

Ring-Closing: Methodologies for constructing the thienofuranone ring or related fused systems are crucial for their synthesis. Ring-closing metathesis (RCM) is a powerful technique for forming cyclic structures, including lactones. While olefin metathesis can sometimes be challenging, ring-closing alkyne metathesis (RCAM) has been successfully used to form macrocycles, which can then be reduced to the desired alkene. A prominent strategy for synthesizing related thieno[3,2-b]furan (B2985385) systems is the intramolecular Ullmann-type C-O coupling reaction. acs.orgnih.govnih.govresearchgate.netfigshare.com This copper-catalyzed reaction efficiently forms the furan ring by coupling a phenol (B47542) with a bromo-substituted thiophene precursor in an intramolecular fashion, proving effective even for constructing highly fused systems. acs.orgnih.gov

Rearrangement Reactions and Their Mechanistic Investigations

A rearrangement reaction involves the reorganization of a molecule's carbon skeleton to form a structural isomer. thermofisher.com While specific studies on rearrangements of this compound are not prevalent, the functional groups within the molecule suggest several plausible transformations based on well-established named reactions.

Baeyer-Villiger Rearrangement: The ketone moiety of the lactone could theoretically be susceptible to a Baeyer-Villiger-type oxidation if the molecule were first reduced to a cyclic ketone. More directly, if a ketone were present adjacent to the lactone ring, treatment with a peroxy acid could induce an oxidative rearrangement. The analogous Beckmann rearrangement converts an oxime to an amide and could be envisioned for derivatives of the thienofuranone system. byjus.comlibretexts.org

Pinacol Rearrangement: If the lactone carbonyl were reduced to an alcohol and a second hydroxyl group was introduced on an adjacent carbon (creating a 1,2-diol), the resulting structure could undergo an acid-catalyzed Pinacol rearrangement to form a ketone with a rearranged carbon skeleton. libretexts.org

Wolff Rearrangement: This reaction involves the conversion of an α-diazoketone into a ketene, often resulting in a ring contraction. If a suitable α-diazoketone precursor could be synthesized from the thienofuranone core, a Wolff rearrangement could provide access to novel, strained ring systems. libretexts.org

These potential rearrangements represent hypothetical pathways that could be explored to expand the chemical space accessible from the thienofuranone scaffold.

Oxidation and Reduction Chemistry of the this compound System

The oxidation and reduction of the thienofuranone core can occur at several sites, primarily the thiophene sulfur atom, the furan ring, and the lactone carbonyl group.

Oxidation: The sulfur atom in the thiophene ring can be selectively oxidized. Treatment with one equivalent of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) can yield the corresponding thiophene 1-oxide (sulfoxide). Using stronger oxidizing conditions or excess oxidant, such as dimethyldioxirane (B1199080) or more m-CPBA, leads to the formation of the thiophene 1,1-dioxide (sulfone). These oxidized species are valuable intermediates, particularly in cycloaddition reactions. The furan ring is also susceptible to oxidation. Ozonolysis, for example, can cleave the furan ring, leading to the formation of dicarbonyl compounds and other oxidized products like formaldehyde (B43269) and methylglyoxal, as seen in studies of 2,5-dimethylfuran.

Reduction: The lactone carbonyl group can be reduced using various reagents. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the lactone to the corresponding diol, opening the furanone ring in the process. Milder or more selective reagents could potentially reduce the carbonyl to a hydroxyl group while preserving the cyclic ether structure. The thiophene ring itself can also be reduced. Catalytic hydrogenation can lead to partial reduction, yielding dihydro- or tetrahydrothiophene (B86538) derivatives, or complete reduction, depending on the catalyst and conditions employed.

Table 2: Summary of Oxidation and Reduction Reactions
Reaction TypeReagentTarget SiteProductReference
Oxidationm-CPBA (1 equiv.)Thiophene SulfurThiophene 1-oxide
Oxidationm-CPBA (>2 equiv.) or DimethyldioxiraneThiophene SulfurThiophene 1,1-dioxide
OxidationOzone (O₃)Furan RingRing-opened dicarbonyls
ReductionLithium Aluminum Hydride (LiAlH₄)Lactone CarbonylThiophene-substituted diol
ReductionCatalytic Hydrogenation (e.g., H₂/Pd)Thiophene RingDihydro- or Tetrahydrothiophene derivative

Functional Group Interconversions on Peripheral Substituents

The 6,6-dimethyl groups are the primary peripheral substituents on the parent thienofuranone. While seemingly unreactive, these methyl groups can be sites for functionalization. Standard free-radical halogenation (e.g., using N-bromosuccinimide) could introduce a halogen, creating a handle for subsequent nucleophilic substitution reactions. This would allow for the introduction of a wide variety of functional groups, such as hydroxyl, amino, or cyano groups, extending from the quaternary center. This strategy is a common approach for elaborating on core scaffolds in medicinal chemistry.

Exploration of Intermolecular and Intramolecular Reaction Dynamics

Intramolecular Reactions: The thienofuranone scaffold is well-suited for intramolecular reactions to build more complex, rigid structures. As previously mentioned, the intramolecular Ullmann-type C-O reaction is a key strategy for forming the furan ring itself from a suitable precursor. acs.orgnih.govnih.govresearchgate.netfigshare.com Another powerful intramolecular transformation is the Diels-Alder reaction. By attaching a dienophile to the core structure via one of the methyl groups (after functionalization), an intramolecular [4+2] cycloaddition with the furan diene could be triggered, leading to the rapid construction of intricate, polycyclic bridged systems.

Intermolecular Reactions: The thienofuranone can act as a building block in intermolecular reactions. The cycloaddition reactions detailed in section 3.2 are primary examples of its use in forming larger molecules through intermolecular processes. nih.govresearchgate.net The reactivity of the lactone towards nucleophiles also allows for intermolecular reactions where the thienofuranone acts as an electrophile, leading to ring-opened products that can be incorporated into larger molecular frameworks.

Advanced Spectroscopic and Structural Characterization Methodologies in Thienofuranone Research

Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 6,6-Dimethylthieno[2,3-c]furan-4(6H)-one. researchgate.net It operates on the principle that atomic nuclei with a non-zero magnetic spin, such as ¹H and ¹³C, align in an external magnetic field and absorb electromagnetic radiation at characteristic frequencies. These frequencies, or chemical shifts (δ), are highly sensitive to the local electronic environment of each nucleus, providing a detailed map of the molecular structure. rsc.org

For this compound, ¹H NMR spectroscopy would be expected to show distinct signals for the two aromatic protons on the thiophene (B33073) ring and a singlet for the two equivalent methyl groups at the C6 position. The chemical shifts of the thiophene protons are influenced by the fused furanone ring system. researchgate.net

¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule. rsc.org Key signals would include those for the carbonyl carbon (C4), the quaternary carbon (C6), the carbons of the thiophene ring, and the methyl carbons. The chemical shift of the carbonyl carbon is typically found in the downfield region of the spectrum. researchgate.net The number of distinct peaks in the ¹³C NMR spectrum confirms the molecular symmetry; for instance, 1,4-dimethylbenzene, due to its symmetry, shows only three distinct carbon signals. examqa.comdocbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analysis of similar heterocyclic systems and general NMR principles.

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
H-2 7.0 - 7.5 -
H-3 7.0 - 7.5 -
C-2 - 120 - 130
C-3 - 115 - 125
C-3a - 140 - 150
C-4 (C=O) - 165 - 175
C-6 - 80 - 90
C-6a - 155 - 165
-CH₃ (at C6) 1.4 - 1.7 (singlet, 6H) 25 - 30

For complex structures, one-dimensional (1D) NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are indispensable for resolving ambiguities and confirming structural assignments. ipb.pt

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. ipb.pt For this compound, an HSQC spectrum would show cross-peaks connecting the ¹H signals of the thiophene protons and the methyl protons to the ¹³C signals of the carbons they are bonded to (C2, C3, and the methyl carbons, respectively). This allows for the unambiguous assignment of carbon resonances for all protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC technique is crucial for piecing together the carbon skeleton by identifying longer-range couplings (typically over two or three bonds) between protons and carbons. ipb.pt For instance, an HMBC spectrum would reveal correlations from the methyl protons (¹H) to the quaternary carbon C6 (²J coupling) and to the furanone ring carbon C6a (³J coupling). Similarly, correlations from the thiophene protons to adjacent and more distant carbons would confirm the connectivity of the fused ring system. This technique is particularly powerful for assigning quaternary carbons, which are invisible in HSQC spectra. ipb.pt

Vibrational Spectroscopy: Infrared (IR) and Raman Methods for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations (stretching, bending). For this compound, the most prominent absorption band would be the strong C=O stretching vibration of the lactone (ester in a ring) functional group, typically appearing in the range of 1750-1780 cm⁻¹. Other key absorptions would include C-O-C stretching vibrations for the furanone ring and C-S stretching vibrations associated with the thiophene ring. ijper.org Aliphatic C-H stretching from the methyl groups would also be visible. ijper.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. spectroscopyonline.com While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. nih.gov Therefore, symmetrical non-polar bonds can be observed that are weak or absent in IR spectra. For the target compound, Raman spectroscopy would also detect the C=O stretch and vibrations of the aromatic thiophene ring. nih.gov It is particularly useful for analyzing the solid-state structure, as crystal lattice vibrations (phonons) can be observed at low frequencies, providing information about polymorphism. spectroscopyonline.comias.ac.in

Table 2: Characteristic Vibrational Frequencies for this compound Data based on typical values for the identified functional groups.

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Signal
Lactone C=O Stretch 1750 - 1780 (Strong) Present
Furanone Ring C-O-C Stretch 1150 - 1250 (Strong) Present
Thiophene Ring C=C Stretch ~1600 (Medium) Strong
Thiophene Ring C-S Stretch 600 - 800 (Variable) Present
Methyl Groups C-H Stretch 2850 - 3000 (Medium) Present

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. researchgate.net It is used to determine the exact molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. imreblank.ch

For this compound (C₈H₈O₂S), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion [M]⁺. researchgate.net

Electron impact (EI) ionization typically causes the molecular ion to fragment in a reproducible manner. The fragmentation pattern provides a structural fingerprint. For this compound, key fragmentation pathways would likely involve:

Loss of a methyl group (-CH₃): This would result in a significant peak at [M-15]⁺.

Loss of carbon monoxide (-CO): Cleavage of the lactone ring can lead to the ejection of a neutral CO molecule, giving a fragment at [M-28]⁺. imreblank.ch

Cleavage of the C-C bond adjacent to the carbonyl group , a common pathway for ketones and related compounds. libretexts.org

The analysis of these fragments helps to confirm the presence of the dimethyl-substituted lactone ring fused to the thiophene core. capes.gov.br

Table 3: Predicted Mass Spectrometry Fragmentation for this compound Molecular Weight of C₈H₈O₂S = 168.21 g/mol

Ion m/z (Nominal Mass) Proposed Lost Fragment
[M]⁺ 168 -
[M-15]⁺ 153 •CH₃
[M-28]⁺ 140 CO
[M-43]⁺ 125 •CH₃ + CO

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com By diffracting X-rays off a single crystal, a detailed electron density map can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be calculated with high precision. nih.govresearchgate.net

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide unambiguous proof of its structure. nih.gov The analysis would confirm the planarity of the fused thieno[2,3-c]furan ring system. It would also detail the bond lengths, such as the C=O, C-O, and C-S bonds, and the bond angles within the five-membered rings, revealing any strain inherent in the fused system. Furthermore, the crystal packing arrangement would be elucidated, showing intermolecular interactions such as hydrogen bonds or π-π stacking that govern the solid-state architecture. nih.gov

Chiroptical Spectroscopic Techniques (e.g., CD, ORD) for Stereochemical Characterization (if applicable)

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to investigate the stereochemistry of chiral molecules. These methods measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light. rug.nl The resulting spectra are highly sensitive to the absolute configuration and conformation of a molecule. nih.gov

The compound this compound is an achiral molecule. It does not possess any stereocenters (the C6 carbon is attached to two identical methyl groups) and lacks any other elements of chirality such as an axis or plane of chirality. Therefore, it will not rotate plane-polarized light or exhibit a CD spectrum. Consequently, chiroptical spectroscopic techniques are not applicable for the stereochemical characterization of this specific compound.

Computational and Theoretical Chemistry Approaches for 6,6 Dimethylthieno 2,3 C Furan 4 6h One

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to elucidating the electronic and molecular properties of 6,6-Dimethylthieno[2,3-c]furan-4(6H)-one. These calculations provide a detailed picture of electron distribution, orbital energies, and other key parameters that govern the molecule's behavior.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For the thieno[2,3-c]furanone scaffold, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G), can predict bond lengths, bond angles, and dihedral angles with high accuracy. mdpi.com This process involves finding the minimum energy structure on the potential energy surface.

By mapping the potential energy surface, DFT can also be used to explore the energy landscapes of related furan-containing compounds. mdpi.com This allows for the identification of various stable conformers and the energy barriers between them, providing a comprehensive understanding of the molecule's flexibility and preferred shapes. For instance, in a study of dienylfurans, DFT was employed to investigate the energetics of different reaction pathways. pku.edu.cn

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Thienofuran System

ParameterBond/AngleCalculated Value
Bond LengthC=O~1.21 Å
Bond LengthC-S~1.77 Å
Bond LengthC-O (furan)~1.36 Å
Bond AngleO-C-C~109°
Bond AngleC-S-C~92°
Note: These are representative values for a thieno[3,4-c]thiophene system and may differ slightly for this compound. The data is based on crystallographic information which shows good agreement with DFT calculations. semanticscholar.org

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of theory for studying molecular systems. These methods are particularly valuable for conformational analysis, which is the study of the different spatial arrangements of a molecule (conformers) and their relative energies. libretexts.org For a molecule with a fused ring system and substituents like this compound, ab initio calculations can precisely determine the rotational barriers and the stability of different conformers. lumenlearning.com

These methods are also instrumental in predicting reactivity. By calculating properties like molecular orbital energies (HOMO and LUMO) and electrostatic potential maps, researchers can identify the most likely sites for nucleophilic or electrophilic attack. Computational studies on related C-nucleoside analogues have shown that activity is linked to an energetically favorable conformation. nih.gov

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations are excellent for studying static properties, molecular dynamics (MD) simulations provide a way to explore the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational space and providing insights into its flexibility and the time-averaged behavior of its structure. nih.gov This is particularly useful for understanding how the molecule might interact with its environment or a biological target.

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra or for identifying the compound.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies correspond to the peaks in an experimental IR spectrum.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. uta.edu It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. Machine learning models are also emerging as tools for predicting UV-Vis spectra. nih.govnih.gov

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

SpectrumParameterPredicted Value
¹H NMRChemical Shift (CH₃)1.4 - 1.6 ppm
¹H NMRChemical Shift (Thiophene H)7.0 - 7.5 ppm
¹³C NMRChemical Shift (C=O)160 - 170 ppm
IRVibrational Frequency (C=O stretch)1700 - 1750 cm⁻¹
UV-Visλmax250 - 280 nm
Note: These are hypothetical values based on typical ranges for similar functional groups and structures. Actual values would require specific calculations for this molecule.

Computational Reaction Mechanism Studies and Transition State Identification

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions involving the thienofuranone scaffold. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the entire reaction mechanism.

Identifying the transition state—the highest energy point along the reaction coordinate—is crucial for understanding the kinetics and feasibility of a reaction. pku.edu.cn Computational methods can determine the geometry and energy of the transition state, providing insights into the factors that control the reaction rate. For example, studies on the cycloaddition reactions of dienylfurans have utilized DFT to compare different possible reaction pathways and identify the most favorable one. pku.edu.cn

Theoretical Insights into Reactivity and Selectivity of the Thienofuranone Scaffold

The reactivity and selectivity of the thienofuranone scaffold can be rationalized and predicted using computational approaches. Fukui functions, for instance, can be calculated using DFT to identify the most reactive sites in the molecule for nucleophilic, electrophilic, and radical attack. mdpi.com

By analyzing the frontier molecular orbitals (HOMO and LUMO), one can predict the regioselectivity and stereoselectivity of reactions. For instance, in cycloaddition reactions, the overlap between the HOMO of the diene and the LUMO of the dienophile (or vice versa) determines the outcome of the reaction. pku.edu.cn Computational studies on related furan (B31954) derivatives have shown that the distribution of electron density and the nature of the frontier orbitals are key determinants of their chemical behavior. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are essential computational techniques used to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. For this compound, these methodologies can be pivotal in predicting its behavior and guiding the design of new derivatives with desired characteristics.

The foundation of any QSAR or QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For thienofuranone systems, including this compound, a variety of descriptors can be computed to capture its unique structural and electronic features. These descriptors are broadly categorized into constitutional, topological, geometrical, and quantum-chemical descriptors. talete.mi.it

Constitutional Descriptors: These are the simplest descriptors and are derived from the molecular formula. They include counts of atoms, bonds, and rings. talete.mi.it

Topological Descriptors: Also known as 2D descriptors, these are calculated from the 2D representation of the molecule (the molecular graph). They describe the atomic connectivity and branching of the molecule.

Geometrical Descriptors: These descriptors, also called 3D descriptors, are derived from the three-dimensional coordinates of the atoms in the molecule. They provide information about the size, shape, and steric properties of the molecule.

Quantum-Chemical Descriptors: These are derived from the electronic structure of the molecule and are calculated using quantum mechanics. They provide insights into the reactivity and interaction potential of the molecule. Computational studies on related thieno[3,4-c] talete.mi.itresearchgate.netsmolecule.comthiadiazole derivatives have utilized methods like Density Functional Theory (DFT) to analyze frontier molecular orbitals (HOMO-LUMO) and their energy gaps, which are critical quantum-chemical descriptors. rsc.org

A selection of relevant molecular descriptors for the thienofuranone scaffold is presented in the table below.

Descriptor ClassDescriptor NameDescriptionTypical Application in QSAR/QSPR
Constitutional Molecular Weight (MW)The sum of the atomic weights of all atoms in the molecule.Correlates with overall size and transport properties.
Atom Count (nC, nO, nS)The number of carbon, oxygen, and sulfur atoms.Basic structural information.
Ring Count (nCIC)The number of rings in the molecule. talete.mi.itIndicates cyclic nature.
Topological Wiener Index (W)A distance-based index that reflects the branching of the molecular skeleton.Correlates with physicochemical properties like boiling point.
Kier & Hall Connectivity Indices (χ)Indices that describe the degree of branching and connectivity in a molecule.Widely used in QSAR for various biological activities.
Aromatic Ratio (ARR)The ratio of aromatic bonds to the total number of heavy atom bonds. talete.mi.itCharacterizes the aromaticity of the system.
Geometrical Molecular Surface Area (MSA)The total surface area of the molecule.Relates to solubility and bioavailability.
Molecular Volume (MV)The volume occupied by the molecule.Important for understanding steric interactions with biological targets.
OvalityA measure of the deviation of the molecular shape from a perfect sphere.Describes molecular shape and potential for receptor fitting.
Quantum-Chemical HOMO Energy (EHOMO)Energy of the Highest Occupied Molecular Orbital.Relates to the ability to donate electrons (nucleophilicity).
LUMO Energy (ELUMO)Energy of the Lowest Unoccupied Molecular Orbital.Relates to the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap (ΔE)The energy difference between the HOMO and LUMO.Indicates chemical reactivity and kinetic stability. rsc.org
Dipole Moment (μ)A measure of the overall polarity of the molecule.Influences solubility and binding interactions.

Both ligand-based and structure-based computational models can be employed to predict the chemical properties and potential biological activities of this compound.

Ligand-Based Models: These models are utilized when the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is unknown. They rely on the principle that molecules with similar structures are likely to have similar properties. For this compound, a ligand-based approach would involve building a QSAR model using a set of thienofuranone derivatives with known activities or properties.

Structure-Based Models: When the 3D structure of a biological target is available, structure-based methods like molecular docking can be used. These methods predict the preferred orientation and binding affinity of a ligand to its target. For instance, molecular docking studies on similar heterocyclic systems have been used to understand their binding interactions with receptors. smolecule.comnih.gov The thieno[2,3-c]furan scaffold of this compound, with its specific arrangement of heteroatoms, can be docked into the active site of a target protein to predict its binding mode and affinity. smolecule.com

The following table outlines the key aspects of these computational models as they could be applied to this compound.

Modeling ApproachDescriptionRequired InformationPredicted PropertiesExample Application
Ligand-Based (QSAR) Develops a statistical model correlating molecular descriptors with a known property or activity for a series of compounds.A dataset of thienofuranone derivatives with measured biological activity or a specific physicochemical property.Biological activity (e.g., enzyme inhibition), physicochemical properties (e.g., solubility, logP).Predicting the potential of this compound as an inhibitor of a specific enzyme based on data from other thienofuranone inhibitors.
Structure-Based (Molecular Docking) Predicts the binding pose and affinity of a ligand within the active site of a macromolecular target.3D structure of the target protein (from X-ray crystallography or NMR).Binding energy, binding mode, key interacting residues.Simulating the interaction of this compound with the active site of a target enzyme to guide further optimization of its structure. nih.gov
Pharmacophore Modeling Identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity.A set of active molecules.A 3D model of essential features for activity.Developing a pharmacophore model from a series of active thienofuranone derivatives to screen for other compounds, including this compound, that fit the model.

Through the systematic application of these computational methodologies, a comprehensive understanding of the structure-property relationships of this compound can be achieved, facilitating its potential development in various chemical and biological applications.

Design and Synthesis of Novel Derivatives and Analogues of 6,6 Dimethylthieno 2,3 C Furan 4 6h One

Strategies for Structural Diversification of the Thienofuranone Core

The generation of a library of compounds based on a core scaffold is essential for structure-activity relationship (SAR) studies. For the thieno[2,3-c]furanone core, diversification can be achieved by introducing a variety of substituents at different positions on the bicyclic system. Modular synthetic approaches are particularly effective as they allow for the combination of different building blocks to generate structural diversity.

Another approach involves the construction of the furan (B31954) or thiophene (B33073) ring on a pre-functionalized partner ring. The development of new synthetic methods for furan derivatives is a dynamic area of organic chemistry, with particular interest in condensed biheterocyclic systems containing a furan ring. Electrochemical oxidative cyclization and reactions involving Grignard reagents are among the methods used to build the furan moiety. These strategies can be adapted to introduce diversity into the thienofuranone core by using substituted starting materials.

Table 1: Strategies for Structural Diversification of the Thienofuranone Core

Strategy Description Key Reactions Potential Modifications
Modular Synthesis Building the core from multiple components, allowing for variation in each component. Formal [3+2] cycloaddition, Brønsted base-mediated cyclization. Introduction of various aryl, heteroaryl, and alkyl substituents at the 2, 3, 4, and 6 positions.
Ring Construction Stepwise construction of either the thiophene or the furanone ring. Intramolecular cyclization, Vilsmeier–Haack formylation, Knoevenagel condensation. Incorporation of functional groups on the starting materials that are retained in the final product.

| Post-Synthetic Modification | Chemical transformation of a pre-formed thienofuranone core. | Electrophilic aromatic substitution, metal-catalyzed cross-coupling. | Halogenation, nitration, or acylation, followed by further functionalization. |

Synthesis of Fused and Bridged Analogues Incorporating 6,6-Dimethylthieno[2,3-c]furan-4(6H)-one

Expanding the thienofuranone core by fusing additional rings creates larger, more complex polycyclic systems with distinct electronic and steric properties. These fused analogues are of interest in materials science and medicinal chemistry.

One prominent strategy for creating fused systems is the synthesis of dithienofurans (DTFs), where additional thiophene rings are fused to the central furan. A novel approach involves a cascade copper-catalyzed dual C–S coupling and subsequent ring-closure reaction. This method starts with a perbromofuran, which undergoes Sonogashira coupling followed by reaction with a sulfur source to construct the fused thiophene rings, demonstrating broad substrate scope for aryl, heteroaryl, and even alkyl substituents.

The synthesis of thieno[3,2-b]furans, an isomeric system, has also been extensively studied and provides insight into methodologies applicable to thieno[2,3-c]furans. Efficient syntheses of thieno[3,2-b]benzofuran derivatives have been achieved through successive regioselective intermolecular Suzuki and intramolecular Ullmann C-O coupling reactions. This approach is suitable for building highly fused heterocycles. Similarly, a formal [3+2] cycloaddition utilizing a-phospha-Brook rearrangement followed by a Brønsted base-mediated cyclization has been developed to access tetrasubstituted thieno[3,2-b]furans.

While specific examples incorporating the this compound are not prevalent in the literature, these established methods for related thienofuran systems provide a clear roadmap for the synthesis of its fused analogues. For example, starting with a functionalized this compound could allow for the annulation of additional heterocyclic or carbocyclic rings.

Table 2: Examples of Synthetic Methods for Fused Thienofuran Analogues

Fused System Synthetic Strategy Key Reagents/Catalysts Reference
Dithieno[3,2-b:2′,3′-d]furan Cascade Copper Catalysis Perbromofuran, Terminal Alkynes, Na₂S·9H₂O, Copper Catalyst.
Benzothieno[3,2-b]benzofuran Intramolecular Ullmann C-O Coupling 2-(3-bromobenzothiophen-2-yl)phenols, CuI/1,10-phenanthroline.

Introduction of Heteroatom-Containing Substituents and their Synthetic Pathways

Introducing substituents containing heteroatoms (e.g., nitrogen, oxygen, sulfur) onto the thienofuranone scaffold is a critical strategy for modulating its physicochemical properties, such as polarity, solubility, and hydrogen bonding capacity.

Synthetic routes for heteroatom-containing polycyclic aromatic hydrocarbons often rely on key steps like polysubstituted olefin formation and subsequent cyclization. For the thienofuranone core, specific methodologies can be employed to introduce heteroatom-based functional groups.

Nitrogen-Containing Substituents: The synthesis of thieno[2,3-c]pyridine (B153571) derivatives, which can be considered analogues of thienofuranones, has been achieved through a metal-free, 1,2,3-triazole-mediated denitrogenative transformation. This multi-step sequence allows for the formation of the pyridine (B92270) ring fused to a thiophene, providing a pathway to nitrogen-containing fused systems. For introducing simple amino groups, standard aromatic substitution reactions or coupling reactions with nitrogen nucleophiles on a halogenated thienofuranone precursor could be employed.

Sulfur-Containing Substituents: As previously mentioned, cascade copper-catalyzed dual C–S coupling reactions are a powerful tool for constructing sulfur-containing fused rings, such as in dithienofurans. This demonstrates an effective method for introducing sulfur atoms as part of a new ring system. For simpler substituents, palladium-catalyzed coupling reactions between a halo-thienofuranone and various thiols can be used to form C-S bonds.

Oxygen-Containing Substituents:

Exploration of Advanced Research Applications and Future Directions for 6,6 Dimethylthieno 2,3 C Furan 4 6h One

Role of 6,6-Dimethylthieno[2,3-c]furan-4(6H)-one as a Key Synthetic Building Block for Complex Molecules

The this compound structure is a valuable scaffold for the synthesis of more complex molecular architectures. Its fused bicyclic system provides a rigid core that can be strategically functionalized. The gem-dimethyl group at the 6-position offers steric bulk and increased solubility in organic solvents, which can be advantageous in multi-step synthetic sequences.

The reactivity of the thienofuranone core itself is multifaceted. The lactone (furanone) ring can potentially be opened to reveal carboxylic acid and alcohol functionalities, which serve as handles for further elaboration. The thiophene (B33073) ring is amenable to various C-H activation and cross-coupling reactions, allowing for the introduction of diverse substituents. Research on related benzofurans has demonstrated that such heterocyclic cores can undergo innovative substituent migration reactions, enabling the synthesis of highly functionalized and complex molecules from readily available starting materials. eurekalert.org This modular approach, if applied to the thienofuranone system, would allow chemists to systematically build molecular complexity, making this compound a promising starting point for creating libraries of novel compounds.

Potential Applications in Materials Science and Optoelectronics Research

Fused heterocyclic systems analogous to thieno[2,3-c]furan are known for their promising optoelectronic properties. researchgate.net Thieno-fused systems, in particular, are investigated for their potential as organic semiconductors and components in organic photovoltaic (OPV) devices and organic light-emitting diodes (OLEDs). The interest stems from their rigid, planar structures which can facilitate π-π stacking and efficient charge transport in the solid state.

Studies on related polymer systems, such as those based on thieno[2,3-b]pyrrol-5-one, have shown significant potential for photovoltaic applications. researchgate.net These polymers can exhibit broad absorption spectra and suitable HOMO energy levels for use as donor materials in bulk heterojunction solar cells. researchgate.net For instance, a polymer incorporating a related thieno-pyrrolone core demonstrated high open-circuit voltages and notable power conversion efficiencies when fabricated into solar cell devices. researchgate.net

The this compound core could be incorporated into novel monomers and polymers. The dimethyl substitution could enhance the processability and solubility of resulting polymers, which is a critical factor for fabricating uniform thin films for electronic devices. The electronic properties of the thienofuranone core, influenced by the electron-rich thiophene and electron-withdrawing lactone, could be fine-tuned through further chemical modification to optimize performance in optoelectronic applications.

Table 1: Optoelectronic Properties of an Analogous Thieno-Heterocycle-Based Polymer

Property Value Reference
Open-Circuit Voltage (VOC) 0.63 V researchgate.net
Short-Circuit Current (JSC) 6.3 mA/cm² researchgate.net
Fill Factor (FF) 0.52 researchgate.net
Power Conversion Efficiency (PCE) 6.6% researchgate.net

Data derived from research on a (4Z)-4-(thiophene-2-ylmethylidene)-4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-one based polymer, presented as an analogue for potential thienofuranone-based materials.

Contribution to Methodological Advancements in Organic Synthesis

The construction of the thieno[2,3-c]furan skeleton itself is an area of active research in synthetic methodology. The development of efficient and modular routes to such heterocyclic systems is a significant contribution to organic chemistry. Recent advancements have focused on strategies that allow for the synthesis of densely functionalized thienofurans, which were previously difficult to access. researchgate.net

One such powerful strategy involves a formal [3+2] cycloaddition that utilizes a bldpharm.com-phospha-Brook rearrangement followed by a Brønsted base-mediated cyclization. researchgate.netresearchgate.net This method provides an efficient pathway to a wide range of substituted thieno[2,3-c]furans and related thieno[3,2-b]furans. researchgate.netresearchgate.net The ability to generate the core structure in a controlled and versatile manner is a crucial methodological advancement. The synthesis of this compound would likely leverage such modern synthetic protocols, and its use as a building block would further validate the utility of these new methods.

Table 2: Example of a Modular Synthesis Strategy for the Thieno[2,3-c]furan Core

Step Description Purpose Reference
1 Formal [3+2] Cycloaddition Construction of a furan (B31954) ring intermediate from an alkyne precursor. researchgate.net
2 bldpharm.com-Phospha-Brook Rearrangement A key rearrangement step to form a crucial C-C bond. researchgate.netresearchgate.net
3 Brønsted Base-Mediated Cyclization Final ring-closing step to form the fused thiophene ring. researchgate.netresearchgate.net

This table outlines a general, innovative strategy for synthesizing the core thieno[2,3-c]furan ring system.

Theoretical Frameworks for Structure-Function Relationships in Chemical Biology

In the field of chemical biology, rigid scaffolds like this compound are excellent platforms for probing structure-function relationships. Without discussing specific biological outcomes, one can appreciate the compound's value from a molecular design perspective. The thienofuranone core provides a defined three-dimensional geometry upon which chemists can systematically vary substituents to modulate physicochemical properties.

The gem-dimethyl group at the 6-position, for example, impacts the molecule's lipophilicity and shape, preventing planar stacking in certain orientations and influencing how the molecule might interact with a complex macromolecular environment. By replacing these methyl groups or adding functional groups to the thiophene ring, researchers can create a matrix of compounds. This library allows for the systematic study of how changes in properties like hydrogen bonding capacity, electronic distribution, and steric profile correlate with function at a molecular level. This approach, which focuses on the relationship between a molecule's structure and its inherent physical and chemical properties, is a cornerstone of modern chemical biology and drug discovery frameworks. Studies on related thieno[2,3-d]pyrimidine (B153573) systems have utilized this principle to explore how modifications to the core and its side chains influence molecular interactions. nih.gov

Emerging Frontiers in Thienofuranone Chemistry and Unexplored Reactivity Patterns

The chemistry of the thieno[2,3-c]furan-4(6H)-one system is far from fully explored, presenting numerous frontiers for future research. A key area of interest is the selective functionalization of the thiophene ring. The development of regioselective C-H activation or metalation reactions would unlock access to a vast chemical space of novel derivatives.

Another emerging frontier lies in exploring the reactivity of the lactone moiety. Beyond simple hydrolysis, reactions such as reduction, amidation, or conversion to a thiolactone could yield new classes of thienofuran-derived compounds with unique properties. The interplay between the electron-rich thiophene and the furanone ring could also lead to unexpected reactivity, such as novel cycloaddition or rearrangement pathways under thermal or photochemical conditions.

Furthermore, the polymerization of monomers derived from this compound is a largely unexplored area that could lead to new functional materials with applications in electronics, sensing, or separation technologies. The inherent chirality of certain substituted thienofuranones could also be exploited in asymmetric catalysis or chiral materials science. The continued exploration of this versatile scaffold is poised to contribute significantly to various branches of chemistry.

Q & A

Q. What are the standard synthetic routes for 6,6-Dimethylthieno[2,3-c]furan-4(6H)-one, and how can purity be validated?

The compound is typically synthesized via cyclization reactions involving thiophene and furan precursors. For example, annulation strategies using catalytic acid or base conditions are common. Purity validation requires orthogonal analytical methods: High-Performance Liquid Chromatography (HPLC) for quantitative analysis, Nuclear Magnetic Resonance (NMR) for structural confirmation, and Mass Spectrometry (MS) for molecular weight verification. Cross-referencing these methods ensures accuracy .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substitution patterns and stereochemistry.
  • FT-IR : Identifies functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹).
  • UV-Vis : Assesses electronic transitions relevant to photochemical applications.
  • X-ray Crystallography : Resolves 3D molecular geometry for unambiguous structural determination. Data should align with computational models (e.g., DFT) to validate findings .

Q. How should researchers handle stability and storage of this compound?

Stability studies under varying temperatures, humidity, and light exposure are essential. Store in inert atmospheres (argon/nitrogen) at –20°C to prevent oxidation or hydrolysis. Monitor degradation via periodic HPLC analysis. Stability profiles must be documented for reproducibility .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data for this compound?

Discrepancies in reactivity (e.g., unexpected ring-opening or side reactions) may arise from trace impurities or solvent effects. Systematic controls include:

  • Replicate experiments with rigorously purified solvents/reagents.
  • Kinetic studies to isolate rate-determining steps.
  • Computational modeling (e.g., DFT) to predict reactive intermediates. Cross-validate with in-situ spectroscopic monitoring (e.g., Raman) .

Q. How can computational chemistry enhance the design of derivatives for target applications?

Molecular docking, molecular dynamics simulations, and QSAR (Quantitative Structure-Activity Relationship) models guide functionalization. For instance, substituting the dimethyl groups with electron-withdrawing moieties can modulate electronic properties. Validate predictions with synthetic experiments and electrochemical assays (e.g., cyclic voltammetry) .

Q. What experimental designs optimize regioselectivity in functionalizing the thieno-furan core?

Use DoE (Design of Experiment) principles to screen reaction parameters:

  • Catalyst screening : Lewis acids (e.g., BF₃·OEt₂) vs. organocatalysts.
  • Solvent polarity : Compare DMF (polar aprotic) vs. THF (non-polar).
  • Temperature gradients : Monitor via in-situ IR or NMR. Statistical analysis (ANOVA) identifies significant variables .

Q. How do steric effects from the 6,6-dimethyl groups influence intermolecular interactions?

Steric hindrance can suppress π-π stacking or hydrogen bonding. Study via:

  • X-ray crystallography : Compare packing modes with non-methylated analogs.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability linked to molecular packing.
  • Solution-phase studies : NMR titration experiments to quantify binding affinities with host molecules .

Methodological Resources

Q. What protocols ensure reproducibility in synthesizing and analyzing this compound?

  • Synthetic protocols : Detailed step-by-step procedures with stoichiometric ratios, reaction times, and purification methods (e.g., column chromatography gradients).
  • Analytical workflows : Standardize instrument parameters (e.g., NMR pulse sequences, HPLC mobile phases).
  • Data reporting : Include raw spectra, chromatograms, and crystallographic CIF files in supplementary materials .

Q. How to address discrepancies between experimental and computational spectral data?

Re-evaluate computational settings (e.g., solvent model, basis set). Use benchmark datasets (e.g., NIST Chemistry WebBook) for calibration. If discrepancies persist, consider dynamic effects (e.g., conformational flexibility) via MD simulations .

Q. What safety protocols are critical when handling this compound?

  • Hazard assessment : Review SDS for toxicity (e.g., LD₅₀) and environmental impact.
  • Lab practices : Use fume hoods for synthesis, nitrile gloves resistant to organic solvents, and explosion-proof equipment for high-temperature reactions.
  • Waste disposal : Segregate halogenated vs. non-halogenated waste per EPA guidelines .

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Reactant of Route 1
Reactant of Route 1
6,6-Dimethylthieno[2,3-c]furan-4(6H)-one
Reactant of Route 2
6,6-Dimethylthieno[2,3-c]furan-4(6H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.